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Compound of Interest

Compound Name:
4-(3-Dimethylamino-propoxy)-3-

methoxy-benzaldehyde

CAS No.: 783304-07-4

Cat. No.: B3038168

Get Quote

The architectural value of CAS 26934-35-0 lies in its dual functionality. The aldehyde group

acts as a highly reactive electrophile, primed for reductive aminations, Knoevenagel

condensations, or oxidations. Conversely, the 3-(dimethylamino)propoxy moiety is a privileged

pharmacophore. With a pKa typically around 9–10, the tertiary amine remains protonated at

physiological pH. This protonation dramatically enhances the aqueous solubility of highly

lipophilic drug scaffolds (improving oral bioavailability) and facilitates critical electrostatic

interactions (salt bridges) with acidic amino acid residues within target protein binding pockets.

Table 1: Physicochemical & Computational Data
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Property Value Causality / Significance

Molecular Formula C₁₂H₁₇NO₂
Standardized precursor

mass[1].

Molecular Weight 207.27 g/mol

Low molecular weight allows

for downstream additions

without violating Lipinski’s Rule

of 5[1].

LogP (XLogP3-AA) 1.62

Optimal lipophilicity for

membrane permeability while

maintaining aqueous

solubility[1].

Topological Polar Surface Area 29.54 Å²

Low TPSA ensures excellent

blood-brain barrier (BBB)

penetration if required for

neuro-oncology targets[1].

Density & Refractive Index 1.031 g/mL; 1.543

Liquid state at room

temperature; requires precise

volumetric or gravimetric

handling[2].

Core Applications in Targeted Therapeutics
Epigenetic Modulators: Non-Hydroxamate HDAC
Inhibitors
Historically, Histone Deacetylase (HDAC) inhibitors like Vorinostat have relied on hydroxamic

acid moieties to chelate the catalytic zinc ion in the enzyme's active site. However, CAS 26934-

35-0 is instrumental in synthesizing KD 5170 (CAS 940943-37-3), a novel mercaptoketone-

based pan-HDAC inhibitor[3].

In the architecture of KD 5170, the 4-[3-(dimethylamino)propoxy]phenyl group (derived from

CAS 26934-35-0) extends into the solvent-exposed rim of the HDAC active site. The

protonated dimethylamine forms stable electrostatic interactions, altering the enzyme's

conformational dynamics and effectively blocking substrate binding without relying on
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traditional hydroxamate chelation[4]. This unique binding kinetic leads to profound histone

hyperacetylation and the activation of caspases 3, 8, and 9, triggering apoptosis in primary

myeloma cells[3].
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Mechanism of HDAC inhibition and apoptosis induction by CAS 26934-35-0 derivatives.
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Kinase Inhibitors & Pharmacokinetic Optimization
Poor pharmacokinetic (PK) properties, such as rapid hepatic metabolism, frequently cause

clinical trial failures. CAS 26934-35-0 is utilized to append the dimethylaminopropoxy tail onto

rigid heterocyclic scaffolds, such as imidazo[4,5-c]cinnolin-2-one derivatives used in targeted

cancer therapies[5]. The incorporation of this tail sterically shields vulnerable metabolic sites

and alters the volume of distribution, thereby preventing rapid drug clearance and extending

the therapeutic half-life[5].

Experimental Workflows: Standardized Reductive
Amination
To covalently link the 4-[3-(dimethylamino)propoxy]phenyl pharmacophore to a primary amine

scaffold, reductive amination is the most robust protocol. The following methodology is

designed as a self-validating system, ensuring high yield while preventing over-reduction.

Causality & Reagent Selection
Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane (DCM) due to its higher

boiling point (83 °C), allowing mild heating if the initial imine condensation is sterically

hindered.

Acid Catalyst (Glacial Acetic Acid): Lowers the pH to ~4.5, accelerating the dehydration of

the hemiaminal intermediate into the imine without fully protonating the imine (which would

inhibit reduction).

Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is sterically bulky and

electron-deficient compared to NaBH₄. It selectively reduces the protonated imine (iminium

ion) at room temperature while leaving unreacted CAS 26934-35-0 intact, preventing the

formation of unwanted benzyl alcohol byproducts.

Step-by-Step Protocol
Imine Condensation: Dissolve the target primary amine (1.0 mmol) and CAS 26934-35-0

(1.05 mmol, slight excess to drive conversion) in anhydrous DCE (10 mL) under an inert

nitrogen atmosphere. Add glacial acetic acid (1.0 mmol). Stir at room temperature for 2

hours.
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Validation Check: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the

primary amine spot confirms quantitative imine formation.

Selective Reduction: Cool the reaction vessel to 0 °C. Add STAB (1.5 mmol) portion-wise

over 10 minutes. Causality: Slow addition controls the exothermic release, preventing

localized thermal degradation of the imine.

Maturation: Remove the ice bath, allowing the reaction to warm to room temperature, and

stir for 12 hours.

Quench & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

Causality: The basic quench neutralizes the acetic acid, decomposes unreacted STAB, and

ensures the newly formed basic amines are deprotonated (free base form) for organic

extraction.

Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic

layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify via flash column chromatography (silica gel, eluting with a gradient of

DCM to 10% MeOH in DCM containing 1% Et₃N). Causality: The addition of 1%

triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the highly

basic tertiary amine product from streaking.
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Standardized reductive amination workflow for CAS 26934-35-0.
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Safety & Regulatory Considerations
CAS 26934-35-0 is a highly reactive chemical intermediate and must be handled with strict

adherence to GHS safety protocols.

Hazards: The compound is classified as corrosive. It causes severe skin burns, eye damage,

and respiratory tract irritation[6].

Handling: All manipulations must be performed inside a Class II chemical fume hood.

Personnel must wear chemical-resistant gloves, protective eyewear, and, if aerosolization is

a risk, an ABEK-type (EN14387) respirator filter[2].

Emergency Response: Due to its corrosive nature, if the compound is ingested, gastric

lavage or emesis is strictly contraindicated due to the high risk of esophageal or gastric

perforation[6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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